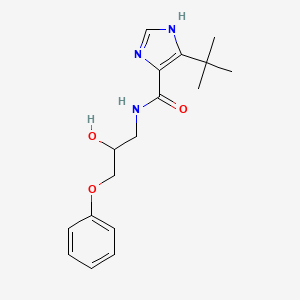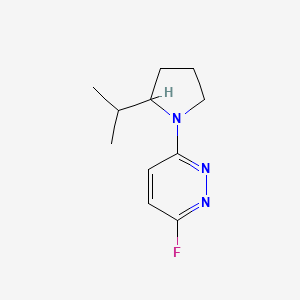![molecular formula C17H16F3NO2S B7436722 7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B7436722.png)
7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline is a chemical compound that has gained significant attention in scientific research for its potential therapeutic uses. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of various neuropsychiatric disorders.
Mécanisme D'action
The mechanism of action of 7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in the regulation of reward-related behavior. By blocking the activity of this receptor, 7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline may reduce the reinforcing effects of drugs of abuse and other rewarding stimuli.
Biochemical and Physiological Effects
Studies have shown that 7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline has several biochemical and physiological effects. It has been shown to reduce the self-administration of drugs of abuse, including cocaine and nicotine, in animal models. It has also been shown to reduce the expression of drug-seeking behavior and to attenuate the reinstatement of drug-seeking behavior in animal models. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline. One direction is to further investigate its potential therapeutic uses for neuropsychiatric disorders, including drug addiction, schizophrenia, and depression. Another direction is to develop more potent and selective compounds that target the dopamine D3 receptor. Additionally, future studies may investigate the potential use of this compound in combination with other drugs for the treatment of neuropsychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
Méthodes De Synthèse
The synthesis of 7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline involves several steps. The starting material is 2-(trifluoromethylsulfonyl)aniline, which is reacted with methyl acrylate to form the corresponding Michael adduct. The Michael adduct is then cyclized using a palladium catalyst to form the isoquinoline ring. The final step involves the reduction of the nitro group using a palladium catalyst to yield the desired compound.
Applications De Recherche Scientifique
7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline has been extensively studied for its potential therapeutic uses. It has been shown to have high selectivity for the dopamine D3 receptor, which is involved in the regulation of reward-related behavior. This makes it a potential candidate for the treatment of various neuropsychiatric disorders, including drug addiction, schizophrenia, and depression.
Propriétés
IUPAC Name |
7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-12-6-7-13-8-9-21(11-14(13)10-12)15-4-2-3-5-16(15)24(22,23)17(18,19)20/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONILEETUYAKMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN(C2)C3=CC=CC=C3S(=O)(=O)C(F)(F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-[2-(trifluoromethylsulfonyl)phenyl]-3,4-dihydro-1H-isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2H-benzotriazole-4-carboxamide](/img/structure/B7436639.png)
![1-[5-(2-Fluoropyridin-4-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7436646.png)


![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7436691.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-(trifluoromethylsulfinyl)aniline](/img/structure/B7436696.png)
![Methyl 2-[4-[(3-chlorophenyl)methoxy]-2-methylanilino]-2-(4-fluorophenyl)acetate](/img/structure/B7436706.png)
![Methyl 2-(4-fluorophenyl)-2-[2-methyl-3-(phenoxymethyl)anilino]acetate](/img/structure/B7436713.png)
![6-chloro-N-[(4-methoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl)quinoxalin-2-amine](/img/structure/B7436721.png)
![9-[4-(Trifluoromethylsulfinyl)phenyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7436723.png)
![3-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7436729.png)
![6-hydroxy-N-[(3S)-3-hydroxybutyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7436736.png)
![1-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3-[1-(2-methylpyrazol-3-yl)ethyl]urea](/img/structure/B7436746.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-propan-2-yloxycyclobutyl)methanone](/img/structure/B7436748.png)